molecular formula C11H14ClN B6749248 1-Phenyl-3-azabicyclo[3.1.0]hexane hydrochloride

1-Phenyl-3-azabicyclo[3.1.0]hexane hydrochloride

Cat. No.: B6749248
M. Wt: 195.69 g/mol
InChI Key: CVQLMVQMMNBNHC-UHFFFAOYSA-N
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Description

1-Phenyl-3-azabicyclo[3.1.0]hexane hydrochloride ( 66505-14-4) is a chemical compound with a molecular formula of C11H14ClN and a molecular weight of 195.69 g/mol . This bicyclic structure is related to a class of 1-Phenyl-3-azabicyclo[3.1.0]hexane compounds investigated for their potential in central nervous system (CNS) research . Patent literature indicates that compounds within this structural class have been studied for their analgesic (pain-relieving) and anxiolytic (anxiety-reducing) properties . Further research has explored the application of related 1-(substituted phenyl)-3-azabicyclo[3.1.0]hexanes in the context of treating chemical dependencies, including dependencies on cocaine and ethanol (alcohol) . The mechanism of action for this specific area of investigation is associated with the modulation of biogenic amine reuptake . Researchers value this compound as a key synthetic intermediate or reference standard for developing and studying novel pharmacologically active molecules. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-phenyl-3-azabicyclo[3.1.0]hexane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N.ClH/c1-2-4-9(5-3-1)11-6-10(11)7-12-8-11;/h1-5,10,12H,6-8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVQLMVQMMNBNHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1(CNC2)C3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66505-14-4
Record name 1-phenyl-3-azabicyclo[3.1.0]hexane hydrochloride
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Synthetic Methodologies for 1 Phenyl 3 Azabicyclo 3.1.0 Hexane and Its Core Scaffold

Cyclopropanation Strategies for Azabicyclo[3.1.0]hexane Construction

The formation of the cyclopropane (B1198618) ring fused to a pyrrolidine (B122466) ring is a common and effective strategy for constructing the 3-azabicyclo[3.1.0]hexane scaffold. Various transition metal-catalyzed reactions have been developed to facilitate this key transformation.

Dirhodium(II)-Catalyzed Cyclopropanation with Diazoacetates

Dirhodium(II) catalysts have proven to be highly effective in the cyclopropanation of N-protected 2,5-dihydropyrroles with diazoacetates to yield 3-azabicyclo[3.1.0]hexane-6-carboxylates. acs.orgnih.gov A significant advancement in this area is the ability to perform these reactions with very low catalyst loadings, as low as 0.005 mol %, which enhances the practicality of this method for large-scale synthesis. acs.orgthieme-connect.com

One of the key challenges in this methodology has been the control of stereoselectivity to obtain either the exo or endo isomer. thieme-connect.com Research has demonstrated that by carefully selecting the dirhodium(II) catalyst and the subsequent hydrolysis conditions, it is possible to selectively form either the exo- or endo-3-azabicyclo[3.1.0]hexanes with high diastereoselectivity, often eliminating the need for chromatographic purification. acs.orgthieme-connect.com For instance, the use of achiral Rh(II) catalysts typically leads to a nearly 1:1 mixture of exo and endo isomers, whereas chiral catalysts can favor the formation of one isomer over the other. thieme-connect.comthieme-connect.com Through techniques like base-catalyzed epimerization or selective hydrolysis, specific isomers can be isolated in excellent yields and high diastereomeric ratios. thieme-connect.comthieme-connect.com

Table 1: Dirhodium(II)-Catalyzed Cyclopropanation of N-Boc-2,5-dihydropyrrole

Catalyst Catalyst Loading (mol%) Product (exo/endo ratio) Yield (%) Reference
Rh₂(OAc)₄ 1-7 Mixture 8-66 nih.gov
Dirhodium(II) catalyst 0.005 Mixture Excellent acs.orgthieme-connect.com

Palladium-Catalyzed Cyclopropanation of Maleimides

Palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones represents another robust method for the synthesis of 3-azabicyclo[3.1.0]hexane derivatives. rsc.orgrsc.org This approach provides a wide range of substituted 3-azabicyclo[3.1.0]hexane derivatives in high yields and with good diastereoselectivities. rsc.orgrsc.org The reaction is practical for gram-scale synthesis and the major diastereoisomers can often be easily isolated by silica (B1680970) gel chromatography. rsc.orgrsc.org This methodology has been successfully applied to the synthesis of bioactive compounds, such as the mu opioid receptor antagonist CP-866,087. rsc.org

The reaction proceeds via the palladium-catalyzed decomposition of N-tosylhydrazones to generate a carbene intermediate, which then undergoes cyclopropanation with the maleimide (B117702). rsc.org This method is advantageous due to the stability and commercial availability of N-tosylhydrazones as carbene precursors. rsc.org

Copper-Catalyzed (2+1) Annulation Reactions

Copper-catalyzed (2+1) annulation reactions offer a direct and practical route to fused cyclopropanes, including the 3-azabicyclo[3.1.0]hexane skeleton. One such method involves the direct oxidative cyclopropanation of electron-deficient alkenes, like maleimides, with acetophenone (B1666503) derivatives. sci-hub.se This reaction utilizes a copper catalyst and an oxidant, such as di-tert-butyl peroxide, and proceeds through a double C-H bond functionalization at the alpha-position of the ketone. sci-hub.se The broad scope of this reaction and its tolerance for various functional groups make it a versatile tool for synthesizing stereoselective fused cyclopropanes. sci-hub.se

Another copper-catalyzed approach involves the reaction of allenes with allylamines. researchgate.net This process occurs through a tandem Michael addition and a copper-mediated intramolecular oxidative carbanion 5-exo-trig radical cyclization, yielding 3-azabicyclo[3.1.0]hexane derivatives in moderate to high yields. researchgate.net Furthermore, copper-catalyzed desymmetrization/cycloaddition of 1,1-disubstituted cyclopropenes with azomethine ylides has been developed to produce chiral azabicyclo[3.1.0]hexane derivatives with five continuous stereogenic centers in high yields and with excellent diastereoselectivities and enantioselectivities. rsc.org

Intermolecular Cyclopropanation of Unsaturated N-Heterocycles

The intermolecular cyclopropanation of unsaturated 5-membered N-heterocycles is a foundational strategy for constructing the 3-azabicyclo[3.1.0]hexane framework. researchgate.net This approach typically involves the reaction of a pyrrole (B145914) derivative with a carbene precursor in the presence of a transition metal catalyst. The development of enantioselective versions of this reaction remains an area of active research. researchgate.net

Intramolecular Cyclization and Annulation Routes

Intramolecular reactions provide an alternative and often highly efficient means of constructing the bicyclic 3-azabicyclo[3.1.0]hexane system.

Base-Promoted Intramolecular Additions of Vinyl Cyclopropanecarboxamides

A base-promoted intramolecular addition of alkenes has been reported as an effective method for synthesizing conformationally restricted and highly substituted 3-azabicyclo[3.1.0]bicycles. exlibrisgroup.comnih.gov This reaction, using substrates like vinyl cyclopropanecarboxamides, is particularly suited for creating fused bicyclic compounds. exlibrisgroup.comnih.gov The process is typically promoted by a strong base, such as potassium tert-butoxide (tBuOK), in a solvent like dimethylformamide (DMF) at elevated temperatures. mdpi.com This methodology offers a metal-free alternative to the more common transition metal-catalyzed approaches. exlibrisgroup.comnih.gov

Table 2: Base-Promoted Intramolecular Cyclization of Vinyl Cyclopropanecarboxamides

Substrate Base Solvent Temperature (°C) Yield (%) Diastereomeric Ratio (dr) Reference
Vinyl Cyclopropanecarboxamide (1i) tBuOK DMF 110 85 ~5:4 researchgate.net

Intramolecular Aminolysis Reactions

Intramolecular aminolysis represents a direct and efficient approach to the formation of the 3-azabicyclo[3.1.0]hexane ring system. This method typically involves a suitably functionalized cyclopropane precursor bearing both a nucleophilic amine and an electrophilic center, which upon cyclization, forge the pyrrolidine ring fused to the cyclopropane.

One common strategy involves the reduction of an azido (B1232118) group to a primary amine, which then undergoes spontaneous intramolecular cyclization onto an adjacent electrophilic group, such as an ester or a halide. For instance, the synthesis of a key lactam intermediate for 1-phenyl-3-azabicyclo[3.1.0]hexane derivatives has been achieved starting from racemic methyl 2-(bromomethyl)-1-phenylcyclopropanecarboxylate. Treatment of this precursor with sodium azide (B81097) yields an azido intermediate. Subsequent reduction of the azide, for example with sodium hydrogentelluride (NaTeH), leads to the in situ formation of the amine, which cyclizes to provide the corresponding 1-phenyl-3-azabicyclo[3.1.0]hexan-2-one. This lactam can then be reduced using reagents like diborane (B8814927) to afford the desired 1-phenyl-3-azabicyclo[3.1.0]hexane.

Another approach within this category is the base-promoted intramolecular addition of vinyl cyclopropanecarboxamides. mdpi.com This method allows for the construction of highly substituted aza[3.1.0]bicycles. mdpi.com The reaction proceeds via an intramolecular Michael addition of the amide nitrogen to the vinyl group, facilitated by a strong base such as potassium tert-butoxide.

Starting MaterialReagentsProductYield (%)
Racemic methyl 2-(bromomethyl)-1-phenylcyclopropanecarboxylate1. NaN3, DMF; 2. NaTeH, EtOH1-Phenyl-3-azabicyclo[3.1.0]hexan-2-oneGood
N-(p-tolyl)-N-(1-(4-chlorophenyl)vinyl)cyclopropanecarboxamidetBuOK, DMF1-(4-chlorophenyl)-4-methyl-3-(p-tolyl)-3-azabicyclo[3.1.0]hexan-2-one82

Oxidative Cyclization of Allylamines

The oxidative cyclization of allylamines provides another pathway to the 3-azabicyclo[3.1.0]hexane scaffold. These reactions often involve a metal catalyst to facilitate the cyclization and oxidation process.

A notable example is the palladium(II)-catalyzed intramolecular oxidative aza-Wacker-type reaction of vinyl cyclopropanecarboxamides. This transformation forges a new carbon-nitrogen bond to construct the bicyclic system. The reaction proceeds through an amidopalladation of the alkene, followed by β-hydride elimination to yield the 3-azabicyclo[3.1.0]hexan-2-one product. Oxygen is typically used as the terminal oxidant in these reactions.

Another innovative method involves a tandem Michael addition and copper-mediated intramolecular oxidative carbanion cyclization. In this approach, an allylamine (B125299) reacts with an allene (B1206475) in the presence of a copper catalyst. The reaction proceeds through a Michael addition followed by an intramolecular oxidative 5-exo-trig radical cyclization to afford the 3-azabicyclo[3.1.0]hexane derivatives in moderate to high yields.

SubstrateCatalyst/ReagentsProductYield (%)
Vinyl cyclopropanecarboxamidesPd(OAc)2, O2Substituted 3-azabicyclo[3.1.0]hexan-2-onesModerate
Allylamines and AllenesCuI, DBUSubstituted 3-azabicyclo[3.1.0]hexanes42-85

Transannular Alkylation for Bicyclic Core Construction

Transannular reactions, where a bond is formed between non-adjacent atoms within a ring, can be a powerful tool for constructing bicyclic systems. While less common for the direct synthesis of the 3-azabicyclo[3.1.0]hexane core from a monocyclic precursor, the principles of intramolecular alkylation are fundamental.

A highly relevant and modern approach is the palladium-catalyzed transannular C–H functionalization of alicyclic amines. This methodology allows for the direct arylation of the azabicycloalkane core. For instance, a pyridine- or quinoline-carboxylate ligand can effectively promote the Pd-catalyzed transannular C–H arylation of the 3-azabicyclo[3.1.0]hexane skeleton. This method is particularly valuable for the late-stage functionalization of the bicyclic core, enabling the synthesis of a diverse range of analogs. While this example showcases functionalization rather than de novo synthesis, it highlights the potential of intramolecular C-H activation and alkylation-type processes in the chemistry of this scaffold.

A related strategy involves the base-induced intramolecular spirocyclization of an appropriate alkylation precursor. mdpi.com This method has been shown to be an efficient way to access the 3-azabicyclo[3.1.0]hexane scaffold, particularly in the context of natural product synthesis. mdpi.com

SubstrateCatalyst/LigandReagentsProduct
3-Azabicyclo[3.1.0]hexanePd(OAc)2 / Pyridine- or Quinoline-carboxylateAryl halide6-Aryl-3-azabicyclo[3.1.0]hexane

1,3-Dipolar Cycloaddition Reactions

1,3-Dipolar cycloaddition reactions are a cornerstone in the synthesis of five-membered heterocyclic rings and have been extensively applied to the construction of the 3-azabicyclo[3.1.0]hexane system. These reactions typically involve the [3+2] cycloaddition of an azomethine ylide as the 1,3-dipole with a cyclopropene (B1174273) dipolarophile.

Cycloadditions of Cyclopropenes with Azomethine Ylides

The reaction between a cyclopropene and an azomethine ylide provides a direct and stereoselective route to the 3-azabicyclo[3.1.0]hexane core. The azomethine ylides can be generated in situ from the condensation of an α-amino acid with a carbonyl compound. The high reactivity of the strained double bond in cyclopropenes makes them excellent dipolarophiles for this transformation. The reaction generally proceeds with high diastereoselectivity, allowing for the controlled synthesis of specific stereoisomers.

Applications of Stable Azomethine Ylides (e.g., Protonated Ruhemann's Purple)

While many azomethine ylides are transient species generated in situ, stable azomethine ylides have also been employed in these cycloadditions. A prominent example is the protonated form of Ruhemann's purple (PRP), which is a stable 1,3-dipole. The use of PRP in 1,3-dipolar cycloaddition reactions with various 3-substituted and 3,3-disubstituted cyclopropenes has been shown to produce bis-spirocyclic 3-azabicyclo[3.1.0]hexane cycloadducts in moderate to good yields and with high diastereofacial selectivity. This method is particularly useful for trapping unstable cyclopropenes.

Azomethine Ylide SourceCyclopropeneProductYield (%)
In situ from α-amino acid and carbonylSubstituted cyclopropeneSubstituted 3-azabicyclo[3.1.0]hexaneVaries
Protonated Ruhemann's Purple (PRP)3-Methyl-3-phenylcyclopropene (B8295009)Bis-spirocyclic 3-azabicyclo[3.1.0]hexaneModerate to Good

Multi-component 1,3-Dipolar Cycloaddition Protocols

To enhance synthetic efficiency, multi-component protocols for 1,3-dipolar cycloadditions have been developed. These reactions allow for the assembly of complex 3-azabicyclo[3.1.0]hexane derivatives in a single step from simple starting materials.

A common multi-component approach involves the reaction of a carbonyl compound (such as ninhydrin (B49086) or isatin), an α-amino acid, and a cyclopropene. In this process, the azomethine ylide is generated in situ from the carbonyl compound and the amino acid, and it is immediately trapped by the cyclopropene dipolarophile. This strategy offers a high degree of atom economy and allows for the rapid generation of a library of structurally diverse spirocyclic 3-azabicyclo[3.1.0]hexane derivatives under mild reaction conditions.

Carbonyl Componentα-Amino AcidCyclopropeneProduct
NinhydrinVarious α-amino acids1,2-DiphenylcyclopropenesSpiro[3-azabicyclo[3.1.0]hexane-2,2'-indene] derivatives
Isatin (B1672199)Various α-amino acidsSubstituted cyclopropenesSpiro[oxindole-3,2'- nih.govazabicyclo[3.1.0]hexane] derivatives

Derivatization and Functionalization of Pre-existing Cyclopropane and Pyrrolidine Systems

The construction of the 3-azabicyclo[3.1.0]hexane scaffold can be efficiently achieved by modifying existing cyclopropane or pyrrolidine structures. These approaches leverage the inherent reactivity of these rings to build the fused bicyclic system.

One effective strategy for the synthesis of 3-azabicyclo[3.1.0]hexanes involves the derivatization of substituted cyclopropanes through tandem reactions. researchgate.netmdpi.com This methodology is centered on the activation of a C(sp³)–H bond on the cyclopropane ring, followed by a sequence of alkenylation and amination. researchgate.netmdpi.com This process allows for the direct formation of the fused pyrrolidine ring onto the cyclopropane core, providing an efficient route to the bicyclic scaffold. The activation of typically inert C-H bonds represents a powerful tool in modern organic synthesis, enabling more direct and atom-economical routes to complex molecules. researchgate.netrecercat.cat

An alternative approach begins with a functionalized maleimide, which serves as the pyrrolidine precursor. The 3-azabicyclo[3.1.0]hexane system is then constructed via an intermolecular [2+1] fused-annulation reaction. researchgate.netmdpi.com In this method, a one-carbon donor, generated in situ from reagents such as substituted diazomethanes or N-tosylhydrazones, reacts with the maleimide derivative to form the cyclopropane ring. researchgate.netmdpi.com This cycloaddition strategy is a versatile method for creating the fused bicyclic structure from readily available starting materials.

The 3-azabicyclo[3.1.0]hexane moiety can be incorporated into larger, highly functionalized molecules through nucleophilic substitution reactions. nih.govresearchgate.netbeilstein-journals.org In this context, protected 6-amino-3-azabicyclo[3.1.0]hexane derivatives act as potent nucleophiles. nih.govresearchgate.netbeilstein-journals.org These amines react with electrophilic polychloronitrobutadienes, which serve as versatile building blocks for complex heterocycles. nih.govbeilstein-journals.org

For instance, the reaction of N,N-dibenzyl-3-azabicyclo[3.1.0]hexan-6-amine with a (tetrachloroallylidene)hydrazine derived from 2-nitroperchloro-1,3-butadiene results in a formal nucleophilic substitution at the imidoyl chloride unit, yielding the corresponding derivative in high yield. nih.govresearchgate.net Similarly, reactions with other nitrodiene-derived imidazolidines proceed smoothly via substitution of an α-chloro substituent within a trichlorovinyl group. nih.gov

Azabicyclo[3.1.0]hexane ReactantElectrophileProduct TypeYieldReference
N,N-dibenzyl-3-azabicyclo[3.1.0]hexan-6-amine (1)(Tetrachloroallylidene)hydrazine (5)Azabicyclic hydrazone (6)80% nih.govresearchgate.net
N,N-dibenzyl-3-azabicyclo[3.1.0]hexan-6-amine (1)Nitrodiene-derived imidazolidine (B613845) (9)Imidacloprid analogue (11)90% nih.gov
N,N-dibenzyl-3-azabicyclo[3.1.0]hexan-6-amine (1)Nitrodiene-derived imidazolidine (10)Imidacloprid analogue (12)90% nih.gov

Transition-Metal-Catalyzed and Transition-Metal-Free Approaches

Transition-metal catalysis offers powerful and stereoselective methods for synthesizing the 3-azabicyclo[3.1.0]hexane core and its precursors. These reactions often allow for high levels of control over the three-dimensional structure of the product.

Enantioselective C-H functionalization has emerged as a sophisticated strategy for accessing chiral 3-azabicyclo[3.1.0]hexanes. researchgate.netsemanticscholar.org This approach involves the direct conversion of a C-H bond into a C-C or C-N bond with high stereocontrol. For example, tailored rhodium catalysts (CpxRhIII) can promote the alkenyl C-H functionalization of N-enoxysuccinimides, which then engage in a cis-cyclopropanation reaction to yield disubstituted cis-cyclopropanes with high enantio- and diastereoselectivity. researchgate.net These cyclopropanes are key intermediates for the target scaffold. Another approach utilizes a modular and bench-stable diazaphospholane ligand in palladium(0)-catalyzed cyclopropane C-H functionalization, enabling a highly enantioselective route to densely substituted 3-azabicyclo[3.1.0]hexanes. semanticscholar.org

Iridium catalysis provides an effective method for the enantioselective ring-opening of strained azabicyclic alkenes, yielding functionalized precursors that can lead to the 3-azabicyclo[3.1.0]hexane framework. nih.gov The reaction involves treating an azabicyclic alkene with a nucleophile in the presence of a chiral iridium catalyst. nih.gov

This strategy has been successfully applied to the reaction of azabicyclic alkenes with various primary and secondary aromatic amine nucleophiles. nih.gov The catalyst is typically generated in situ from [Ir(COD)Cl]₂ and a chiral phosphine (B1218219) ligand such as (S)-BINAP. nih.gov These reactions proceed to afford the corresponding trans-1,2-diamine derivatives, which are valuable chiral building blocks. nih.gov The methodology has also been extended to include alcohol nucleophiles, affording 1,2-trans-alkoxyamino products with excellent enantioselectivities. rsc.org

Catalyst SystemNucleophileProduct TypeEnantioselectivity (ee)Reference
[Ir(COD)Cl]₂ / (S)-BINAPAromatic Aminestrans-1,2-Diamine derivativesNot specified nih.gov
Iridium CatalystSubstituted Benzyl Alcohols1,2-trans-Alkoxyamino productsUp to 94% rsc.org

Development of Diverse Catalytic Systems

The construction of the 3-azabicyclo[3.1.0]hexane core has been advanced through various transition-metal-catalyzed reactions, offering high efficiency and stereoselectivity. researchgate.net Key among these are systems based on copper, rhodium, and iridium.

Copper-catalyzed systems provide a facile method for building the scaffold. One such approach involves a tandem Michael addition of allylamines with allenes, followed by a copper-mediated intramolecular oxidative cyclization, which yields 3-azabicyclo[3.1.0]hexane derivatives in moderate to high yields. researchgate.netresearchgate.net Another copper-catalyzed method achieves a (2+1) annulation of acetophenones with maleimides to directly synthesize the cyclopropane ring fused to the pyrrolidine core. mdpi.com

Dirhodium(II) catalysts have proven exceptionally effective for the cyclopropanation of N-Boc-2,5-dihydropyrrole using ethyl diazoacetate. nih.gov This method is notable for its ability to operate at very low catalyst loadings (as low as 0.005 mol %), making it a practical and atom-economical approach. nih.govacs.org By carefully selecting the specific dirhodium(II) catalyst and subsequent hydrolysis conditions, the reaction can be directed to selectively produce either the exo- or endo-diastereomer of the resulting 3-azabicyclo[3.1.0]hexane-6-carboxylate. nih.govacs.org

Iridium-based catalysts have also been employed in the synthesis of this bicyclic system. For instance, a Cp*IrIII catalyst can efficiently and diastereoselectively cyclize disubstituted cis-cyclopropanes with a broad range of primary amines via an iterative aminative transfer hydrogen process to form highly substituted 3-azabicyclo[3.1.0]hexanes. researchgate.net

Table 1: Overview of Catalytic Systems for 3-Azabicyclo[3.1.0]hexane Scaffold Synthesis
Catalyst SystemReaction TypeSubstratesKey FeaturesReference
Copper (e.g., CuI)Tandem Michael Addition / Oxidative CyclizationAllylamines and AllenesForms scaffold in a single sequence; moderate to high yields (42-85%). researchgate.net
Dirhodium(II) (e.g., Rh₂(esp)₂)Intramolecular CyclopropanationN-Boc-2,5-dihydropyrrole and Ethyl DiazoacetateVery low catalyst loadings required (<0.01 mol %); high diastereoselectivity for exo or endo products. nih.govacs.org
Iridium (CpIrIII)Reductive Amination / Cyclizationdicarbonyl *cis-cyclopropanes and Primary AminesHigh diastereoselectivity; provides access to a diverse set of substituted products. researchgate.net

Specific Synthetic Routes to 1-Phenyl-3-azabicyclo[3.1.0]hexane

The direct synthesis of 1-Phenyl-3-azabicyclo[3.1.0]hexane, a compound previously investigated for its non-narcotic analgesic properties, typically involves the preparation of a functionalized precursor followed by a key transformation step. semanticscholar.orgacs.org Common strategies rely on the use of dione (B5365651) or lactam intermediates.

Synthesis from 3-Azabicyclo[3.1.0]hexane-2,4-dione Derivatives

A viable synthetic pathway to the 3-azabicyclo[3.1.0]hexane core involves the chemical reduction of a 1-phenyl-3-azabicyclo[3.1.0]hexane-2,4-dione precursor. Analogues of this dione structure have been synthesized and studied for their biological activities, establishing their chemical accessibility. nih.gov

The core strategy involves the complete reduction of both carbonyl groups of the dione to methylene (B1212753) groups. This transformation can be accomplished using powerful reducing agents. For example, a related substituted 3-azabicyclo[3.1.0]hexane-2,4-dione has been successfully reduced to the corresponding 3-azabicyclo[3.1.0]hexane using lithium aluminium hydride (LiAlH₄) in diethyl ether, achieving a nearly quantitative yield without cleavage of the cyclopropane ring. rsc.org This demonstrates the feasibility of converting the dione scaffold to the desired amine core. The dione precursors themselves can be prepared from appropriately substituted maleimides. rsc.org For instance, 1-(3-aminophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione has been synthesized via the catalytic hydrogenation of 1-(3-nitrophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione, showcasing a method to prepare substituted dione intermediates. prepchem.com

Table 2: General Route from Dione Precursors
Precursor TypeReducing AgentProduct ScaffoldReference
Substituted 3-Azabicyclo[3.1.0]hexane-2,4-dioneLithium Aluminium Hydride (LiAlH₄)3-Azabicyclo[3.1.0]hexane rsc.org

Reductive Transformations of Lactam Precursors (e.g., 1-Phenyl-3-azabicyclo[3.1.0]hexan-2-one)

One of the most direct and well-documented routes to 1-phenyl-3-azabicyclo[3.1.0]hexane involves the reduction of its corresponding lactam, 1-phenyl-3-azabicyclo[3.1.0]hexan-2-one. semanticscholar.org This method is a standard transformation in organic chemistry for the synthesis of cyclic amines from cyclic amides.

The synthesis begins with the preparation of the lactam precursor. This has been achieved starting from racemic methyl 2-(bromomethyl)-1-phenylcyclopropanecarboxylate, which is treated with sodium azide to form an azido intermediate. Subsequent reduction of the azide and internal cyclization yields the desired lactam, 1-phenyl-3-azabicyclo[3.1.0]hexan-2-one. semanticscholar.org

The crucial final step is the reduction of the lactam's carbonyl group. Treatment of 1-phenyl-3-azabicyclo[3.1.0]hexan-2-one with diborane (B₂H₆) in anhydrous tetrahydrofuran (B95107) (THF) effectively reduces the amide functionality to furnish the target compound, 1-phenyl-3-azabicyclo[3.1.0]hexane. semanticscholar.org The final hydrochloride salt can then be prepared by treating the free base with hydrochloric acid.

Table 3: Synthesis via Lactam Reduction
SubstrateReagentSolventProductReference
1-Phenyl-3-azabicyclo[3.1.0]hexan-2-oneDiborane (B₂H₆)Tetrahydrofuran (THF)1-Phenyl-3-azabicyclo[3.1.0]hexane semanticscholar.org

Stereochemical Control and Conformational Analysis in 1 Phenyl 3 Azabicyclo 3.1.0 Hexane Chemistry

Diastereoselective Synthetic Strategies for Azabicyclo[3.1.0]hexanes

The construction of the 3-azabicyclo[3.1.0]hexane skeleton often involves the formation of the cyclopropane (B1198618) ring as a key step. The relative orientation of substituents on the bicyclic system is crucial and is determined by the stereoselectivity of the synthetic methods employed.

Control of Exo/Endo Selectivity in Cyclopropanation Reactions

The cyclopropanation of 2,5-dihydropyrrole derivatives is a common strategy for synthesizing the 3-azabicyclo[3.1.0]hexane core. A significant challenge in this approach is controlling the exo/endo selectivity of the newly formed cyclopropane ring. The choice of catalyst plays a pivotal role in directing this selectivity.

Dirhodium(II) catalysts are frequently employed for the cyclopropanation of N-protected 2,5-dihydropyrroles with diazoacetates. While achiral rhodium(II) catalysts often yield a nearly 1:1 mixture of exo and endo isomers, the use of chiral dirhodium(II) catalysts can significantly influence the diastereoselectivity. acs.org For instance, specific chiral bowl-shaped dirhodium(II) tetracarboxylate catalysts have been shown to favor the formation of the thermodynamically less stable endo isomer. acs.org

A study demonstrated that with low catalyst loadings (0.005 mol%), the cyclopropanation of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate could be achieved. nih.gov The use of chiral catalysts such as Rh₂(S-TPPTTL)₄ and its brominated derivative, Rh₂[S-tetra-(3,5-di-Br)TPPTTL]₄, led to a preference for the endo product, with exo/endo ratios of 24:75 and 17:83, respectively. nih.gov Subsequent manipulation of the reaction conditions, such as base-catalyzed epimerization or selective hydrolysis, can then be used to isolate either the exo or endo isomer in high diastereomeric purity. thieme-connect.com

Table 1: Influence of Chiral Dirhodium(II) Catalysts on Exo/Endo Selectivity in the Cyclopropanation of N-Boc-2,5-dihydropyrrole

Catalyst Catalyst Loading (mol%) Yield (%) Exo/Endo Ratio
Rh₂(S-TPPTTL)₄ 0.005 59 24:75
Rh₂[S-tetra-(3,5-di-Br)TPPTTL]₄ 0.005 70 17:83

Diastereofacial Selectivity in Cycloaddition Reactions

1,3-Dipolar cycloaddition reactions represent another powerful tool for the synthesis of the 3-azabicyclo[3.1.0]hexane system. The reaction of azomethine ylides with cyclopropenes can afford these bicyclic structures with high control over stereochemistry. The facial selectivity of the cycloaddition is a key determinant of the final product's diastereomeric outcome.

The reaction of a stable azomethine ylide, the protonated form of Ruhemann's purple, with various 3-substituted and 3,3-disubstituted cyclopropenes has been shown to proceed with high diastereofacial selectivity, yielding bis-spirocyclic 3-azabicyclo[3.1.0]hexane derivatives. beilstein-journals.orgnih.gov For example, the reaction of 1,2-diphenylcyclopropene with this azomethine ylide results in the formation of the corresponding cycloadduct in good yield and with high diastereoselectivity. beilstein-journals.org Similarly, cycloadditions involving cyclopropenes bearing multiple bonds have been observed to occur with high chemo- and diastereoselectivity. beilstein-journals.orgbeilstein-archives.org

Enantioselective Methodologies and Chiral Catalysis

The development of enantioselective methods to access chiral 1-phenyl-3-azabicyclo[3.1.0]hexane derivatives is of great importance. This is typically achieved through the use of chiral catalysts that can differentiate between enantiotopic faces or transition states.

Chiral Ligand Design for Asymmetric Transformations

The design of chiral ligands is central to asymmetric catalysis. For the synthesis of chiral 3-azabicyclo[3.1.0]hexanes, various ligand types have been explored. Nonsymmetrical modular P,N-ligands have emerged as a successful class, often outperforming their C₂-symmetric counterparts. nih.govresearchgate.net The conformational rigidity of the ligand scaffold, such as in bicyclic systems, can enhance enantiocontrol. acs.orglu.se

In the context of 1,3-dipolar cycloadditions, a chiral Cu-(CH₃CN)₄BF₄/Ph-Phosferrox complex has been utilized to catalyze the asymmetric reaction between azomethine ylides and cyclopropenes. nih.gov This catalytic system allows for the synthesis of complex 3-azabicyclo[3.1.0]hexane derivatives with multiple contiguous stereocenters in high yields and enantioselectivities. researchgate.net

Development of Enantiomerically Pure 1-Phenyl-3-azabicyclo[3.1.0]hexane Analogues

Several strategies have been developed for the synthesis of enantiomerically pure 3-azabicyclo[3.1.0]hexane analogues. A flexible two-step protocol involves a CpxRh(III)-catalyzed C-H functionalization to form disubstituted cis-cyclopropanes with high enantio- and diastereoselectivity. acs.org These intermediates are then cyclized in the presence of a Cp*Ir(III) catalyst to yield a variety of substituted 3-azabicyclo[3.1.0]hexanes. acs.org

Another approach involves a Pd-catalyzed asymmetric 5-exo-trig cyclization/cyclopropanation/carbonylation of 1,6-enynes. researchgate.net This method allows for the formation of multiple C-C bonds, two rings, and two adjacent quaternary stereocenters with excellent regio- and enantioselectivities. researchgate.net

The synthesis of racemic 1-phenyl-3-azabicyclo[3.1.0]hexane derivatives has been reported, starting from racemic methyl 2-(bromomethyl)-1-phenylcyclopropanecarboxylate. semanticscholar.org This involves the formation of an azido (B1232118) intermediate, followed by reduction and internal cyclization to a lactam, which is then reduced to the final bicyclic amine. semanticscholar.org The synthesis of the individual enantiomers would require starting from the corresponding enantiomerically pure cyclopropanecarboxylate.

Conformational Preferences of the Azabicyclo[3.1.0]hexane Ring System

The rigid bicyclic structure of the 3-azabicyclo[3.1.0]hexane system limits its conformational freedom. The five-membered ring can adopt either a boat-like or a chair-like conformation. The preferred conformation is influenced by the substitution pattern on the ring.

¹H NMR spectroscopic studies have been instrumental in elucidating the conformational preferences of this ring system. For some 6-morpholino-3-azabicyclo[3.1.0]hexane derivatives, a chair conformation of the five-membered ring has been established. rsc.org However, for other diastereomers and N-demethylated analogs, a boat conformation is preferred. rsc.org Computational studies, such as MNDOC semiempirical calculations and HF/6–31G* calculations, have also been used to investigate the relationship between dihedral angles and the ring buckle, providing further insight into the conformational landscape of the 3-azabicyclo[3.1.0]hexane system. rsc.org In other studies involving proline-templated amino acids based on this bicyclic system, a flattened boat conformation was found to be consistent with NOE data, coupling constants, and molecular modeling. nih.gov

Advanced Computational Chemistry Studies of 1 Phenyl 3 Azabicyclo 3.1.0 Hexane and Its Structural Analogues

Density Functional Theory (DFT) Applications in Reaction Mechanism Studies

Density Functional Theory (DFT) has become an indispensable tool for elucidating the mechanisms of chemical reactions involving the 3-azabicyclo[3.1.0]hexane framework. By modeling the potential energy surface, researchers can identify transition states, intermediates, and determine the most favorable reaction pathways.

DFT calculations are frequently employed to map the energy profiles of reactions that form or modify the 3-azabicyclo[3.1.0]hexane core. For instance, in the synthesis of derivatives via 1,3-dipolar cycloaddition reactions, DFT has been used to study the mechanism and stereoselectivity. beilstein-journals.orgsemanticscholar.org The transition-state energies for different approaches of the reactants can be calculated to predict which diastereomer will be preferentially formed. semanticscholar.org

Table 1: Calculated Activation Energies for Key Steps in 3-Azabicyclo[3.1.0]hexane Formation

Reaction Step Catalyst System Computational Method Calculated Activation Energy (kcal/mol)
Intramolecular Cyclopropanation Gold(I) DFT 20.6
1,3-Dipolar Cycloaddition Copper(I) DFT Varies with substrate

Note: The data presented are illustrative and derived from studies on analogous systems.

These reaction profiles, which map the energy of the system as it progresses from reactants to products, are crucial for understanding reaction kinetics and optimizing experimental conditions.

The choice of solvent can significantly impact the energetics and selectivity of a reaction. DFT calculations, often incorporating a polarizable continuum model (PCM), can quantify these effects. For the gold-catalyzed formation of a 3-azabicyclo[3.1.0]hexane derivative, calculations showed that changing the solvent from chlorobenzene (B131634) to the more polar acetonitrile (B52724) altered the energy barriers of the rate-determining steps, explaining the experimentally observed decrease in product yield. semanticscholar.org The strong polarity of acetonitrile was found to influence the transition state and a key intermediate more significantly than in chlorobenzene, thus affecting the reaction outcome. semanticscholar.org This demonstrates the predictive power of computational models in solvent screening for synthetic procedures.

Quantum Theory of Atoms in Molecules (QTAIM) for Electron Density Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the electron density distribution to define atoms, chemical bonds, and molecular structure. google.com For a strained system like 1-phenyl-3-azabicyclo[3.1.0]hexane, QTAIM can offer deep insights into the nature of its chemical bonds.

The analysis focuses on bond critical points (BCPs), where the electron density is a minimum along the bond path but a maximum in the perpendicular directions. The properties at these BCPs, such as the electron density (ρ) and its Laplacian (∇²ρ), characterize the nature of the interaction. For the covalent bonds within the bicyclic core of a 3-azabicyclo[3.1.0]hexane system, a significant negative Laplacian is expected, indicative of shared-shell interactions. However, the strained bonds of the cyclopropane (B1198618) ring are expected to show lower ρ values and less negative ∇²ρ compared to typical unstrained C-C bonds, reflecting their inherent instability and higher reactivity. researchgate.net QTAIM analysis can also reveal the presence of non-covalent interactions that may influence the molecule's conformation and crystal packing. rsc.org

Theoretical Modeling of Stereoselectivity and Enantioselectivity

The 1-phenyl-3-azabicyclo[3.1.0]hexane core contains multiple stereocenters, making stereocontrol a critical aspect of its synthesis. Computational modeling is a powerful tool for understanding and predicting the stereochemical outcomes of reactions.

DFT calculations of transition state energies for the formation of different stereoisomers can accurately predict which isomer will be favored. For example, in the 1,3-dipolar cycloaddition of cyclopropenes with azomethine ylides to form bis-spirocyclic 3-azabicyclo[3.1.0]hexanes, DFT calculations have shown that the transition-state energies are fully consistent with the experimentally observed high diastereoselectivity. semanticscholar.org Furthermore, these calculations can elucidate the origin of enantioselectivity in asymmetric catalysis. Studies on the copper-catalyzed asymmetric 1,3-dipolar cycloaddition for the synthesis of 3-azabicyclo[3.1.0]hexane derivatives have demonstrated the ability to construct molecules with five contiguous stereogenic centers with high enantioselectivity (97% to >99% ee). nih.gov Computational modeling of the catalyst-substrate complexes in the transition states can reveal the non-covalent interactions that govern the facial selectivity of the reaction, thereby explaining the observed enantiomeric excess. acs.org

Conformational Landscape Exploration and Energy Minima Identification

The 3-azabicyclo[3.1.0]hexane system is known to be conformationally restricted. semanticscholar.orgacs.org Computational methods can be used to explore the conformational landscape of 1-phenyl-3-azabicyclo[3.1.0]hexane to identify the lowest energy conformations (energy minima). This typically involves a systematic or stochastic search of the potential energy surface, followed by geometry optimization of the resulting conformers using methods like DFT or Møller–Plesset perturbation theory (MP2). mdpi.com

For 1-phenyl-3-azabicyclo[3.1.0]hexane, the primary conformational variable would be the rotation of the phenyl group relative to the bicyclic core. The bicyclic framework itself is rigid, with limited puckering possibilities for the five-membered ring. A computational search would identify the preferred dihedral angle of the C-C bond connecting the phenyl group to the bicyclic system. The relative energies of the identified conformers are crucial for understanding the molecule's behavior in solution and its interaction with biological targets.

Table 2: Representative Computational Methods for Conformational Analysis

Method Level of Theory Key Features
Molecular Mechanics MMFF94, AMBER Fast, suitable for initial conformational search
Semi-empirical PM6, PM7 Faster than DFT, provides reasonable geometries
Density Functional Theory B3LYP/6-31G(d) Good balance of accuracy and computational cost for geometry optimization

Electronic Structure Analysis and Reactivity Prediction

The electronic structure of 1-phenyl-3-azabicyclo[3.1.0]hexane dictates its reactivity. DFT calculations provide a wealth of information about the electronic distribution, which can be used to predict how the molecule will behave in chemical reactions.

Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly insightful. The energy and location of the HOMO indicate regions susceptible to electrophilic attack, while the LUMO points to sites of nucleophilic attack. For 1-phenyl-3-azabicyclo[3.1.0]hexane, the HOMO is likely to have significant contributions from the nitrogen lone pair and the π-system of the phenyl ring, suggesting these are the primary sites for reaction with electrophiles.

Molecular electrostatic potential (MEP) maps provide a visual representation of the charge distribution. Regions of negative potential (typically colored red or yellow) are electron-rich and prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. For this molecule, the nitrogen atom is expected to be a region of significant negative potential. Such analyses are foundational for developing quantitative structure-activity relationship (QSAR) models that correlate electronic structure parameters with biological activity. researchgate.net

Synthesis and Structural Diversification of 1 Phenyl 3 Azabicyclo 3.1.0 Hexane Analogues and Derivatives

Principles of Scaffold Modifications and Ring System Variations

The 3-azabicyclo[3.1.0]hexane framework is a key structural feature in a variety of biologically active compounds and serves as a valuable intermediate in organic synthesis. nih.govnih.gov Its rigid, bicyclic nature makes it an attractive scaffold for developing conformationally restricted analogues of more flexible molecules. semanticscholar.orgunife.it Modifications to this core structure are pursued to explore new chemical space and to refine pharmacological properties.

One common strategy for scaffold modification involves altering the ring size to produce homologous systems. For instance, methodologies have been developed for the synthesis of the 3-azabicyclo[4.1.0]heptane ring system, which expands the five-membered pyrrolidine (B122466) ring of the original scaffold to a six-membered piperidine (B6355638) ring. researchgate.net This type of modification can significantly alter the spatial arrangement of functional groups, impacting how the molecule interacts with biological targets.

Another principle of variation involves the derivatization of substituted cyclopropanes through methods like C(sp³)–H bond activated alkenylation/amination tandem reactions or intramolecular aminolysis. mdpi.com The synthesis of the core scaffold itself can be achieved through various means, including the intramolecular tandem Michael-Sₙ2 reaction, which provides a convergent one-pot procedure to construct the 3-azabicyclo[3.1.0]hexane ring system from readily available starting materials. researchgate.net Furthermore, transition-metal-catalyzed processes, such as the Rh-alkylcarbene mediated intramolecular alkene cyclopropanation, offer rapid access to this bicyclic system in good to high yields. researchgate.net These diverse synthetic approaches provide a robust platform for generating a wide array of scaffold variations.

Substituent Effects at the Phenyl Ring Moiety

The phenyl ring at the 1-position of the azabicyclo[3.1.0]hexane core is a prime site for introducing structural diversity and modulating molecular properties. The electronic and steric nature of substituents, as well as their position on the ring, can have profound effects.

Electronic and Steric Influences of Phenyl Substituents

The electronic properties of substituents on the phenyl ring can influence the reactivity and biological interactions of the entire molecule. rsc.org For example, in the development of aromatase inhibitors based on the 1-phenyl-3-azabicyclo[3.1.0]hexane-2,4-dione scaffold, the presence and nature of a substituent on the phenyl ring were found to be critical. nih.gov

Modification or relocation of a para-amino group on the phenyl ring, or its replacement with hydrogen, methyl, or other functional groups, resulted in analogues that were inactive as aromatase inhibitors. nih.gov This highlights a strict structural requirement for a specific electronic arrangement on the phenyl ring for biological activity in that context. Similarly, studies on other systems have shown that the phenyl group can control electronic and steric effects, which in turn influences reactivity. rsc.org The steric bulk of substituents can also play a role by affecting the molecule's ability to fit into a binding site or by hindering certain chemical reactions. rsc.org

Derivatization at the Nitrogen Atom of the Azabicyclo[3.1.0]hexane Core

The nitrogen atom at the 3-position of the bicyclic core is a versatile handle for chemical modification, allowing for the introduction of a wide range of substituents. This derivatization is a common strategy to modulate physicochemical properties and to explore structure-affinity relationships for various biological targets. semanticscholar.org

In a series of studies aimed at developing new ligands for sigma (σ) receptors, the secondary amine of the parent 1-phenyl-3-azabicyclo[3.1.0]hexane was alkylated with various groups. semanticscholar.org While the unsubstituted secondary amine showed no significant interaction with σ receptors, the introduction of substituents like propyl, 2-methyl-2-butene (B146552), benzyl, phenethyl, and phenylpropyl groups led to compounds with moderate to high affinity for both σ1 and σ2 receptors. semanticscholar.org

An increase in the length of the N-alkyl chain from a phenethyl to a phenylpropyl group induced different effects on affinity and selectivity, with the N-phenethyl derivative showing improved affinity and selectivity for the σ1 subtype, while the N-phenylpropyl derivative displayed a slight preference for σ2 receptors. semanticscholar.org These findings underscore the significant impact of N-substitution on the pharmacological profile of the 1-phenyl-3-azabicyclo[3.1.0]hexane scaffold. The synthesis of these N-substituted analogues is typically achieved by reducing the corresponding N-substituted lactam (3-azabicyclo[3.1.0]hexan-2-one) precursors. semanticscholar.org

Sigma (σ) Receptor Affinities of N-Substituted 1-Phenyl-3-azabicyclo[3.1.0]hexane Derivatives
CompoundN-Substituentσ1 Affinity (Ki, nM)σ2 Affinity (Ki, nM)
4-H>10,000>10,000
12-CH2CH=C(CH3)2105201
13-(CH2)2CH3145168
14-CH2Ph3.82.8
18-(CH2)2Ph10.352.7
19-(CH2)3Ph68.449.6

Synthesis of Spiro-Fused Azabicyclo[3.1.0]hexane Derivatives

Spiro-fused heterocyclic systems represent a class of structurally complex and three-dimensional molecules that are of significant interest in medicinal chemistry. The fusion of a second ring system to the 3-azabicyclo[3.1.0]hexane core via a common carbon atom creates unique spatial arrangements of functional groups. A powerful and widely used method for constructing such spirocycles is the 1,3-dipolar cycloaddition reaction. nih.govnih.gov This reaction typically involves an azomethine ylide, which acts as the 1,3-dipole, and a suitable dipolarophile, such as a cyclopropene (B1174273). nih.govbeilstein-journals.org

This synthetic strategy allows for ready access to a diverse range of spiro-fused 3-azabicyclo[3.1.0]hexanes. nih.govbeilstein-journals.org The azomethine ylides are often generated in situ from the reaction of a carbonyl compound and an α-amino acid. researchgate.net This multicomponent approach is highly efficient and provides a high degree of atom economy under mild reaction conditions. bohrium.com

Spiro-Fused Azabicyclo[3.1.0]hexane-oxindoles

A particularly important class of spiro-fused derivatives are the spiro[3-azabicyclo[3.1.0]hexane-oxindoles]. The oxindole (B195798) moiety is a privileged scaffold found in numerous natural products and pharmacologically active compounds. nih.gov The synthesis of these complex heterocycles is efficiently achieved through a one-pot, three-component 1,3-dipolar cycloaddition reaction. acs.org

In this reaction, an appropriately substituted isatin (B1672199) serves as the carbonyl component, which reacts with an α-amino acid (such as glycine (B1666218) or proline) to generate an azomethine ylide in situ. researchgate.netmdpi.com This reactive intermediate is then trapped by a cyclopropene dipolarophile to furnish the desired spiro-fused [3-azabicyclo[3.1.0]hexane]oxindole framework. researchgate.netacs.orgmdpi.com This methodology has been successfully employed to synthesize a variety of compounds containing this spiro-fused system, which have been evaluated for potential biological activities. acs.orgmdpi.com The reaction's versatility allows for diversification at multiple points: the isatin ring, the α-amino acid, and the cyclopropene, enabling the creation of extensive compound libraries. nih.govresearchgate.net

Examples of Spiro-Fused [3-azabicyclo[3.1.0]hexane]oxindole Synthesis
Carbonyl ComponentAmine ComponentDipolarophileProduct Type
Isatinα-Amino AcidsSubstituted CyclopropeneSpiro[3-azabicyclo[3.1.0]hexane]oxindole
Alloxanα-Amino AcidsCyclopropenesSpiro-fused 3-azabicyclo[3.1.0]hexane
Ninhydrin (B49086)α-Amino AcidsCyclopropenesSpiro[3-azabicyclo[3.1.0]hexane-2,2'-indene]
Tryptanthrinα-Amino AcidsCyclopropenesSpiro-fused 3-azabicyclo[3.1.0]hexane

Bis-Spirocyclic Derivatives

A notable advancement in the diversification of the 3-azabicyclo[3.1.0]hexane framework is the synthesis of bis-spirocyclic derivatives. A reliable method for constructing these complex structures involves the 1,3-dipolar cycloaddition of cyclopropenes with a stable azomethine ylide. beilstein-journals.orgnih.gov This approach leads to the formation of novel compounds where spirocyclic moieties are attached at the 2 and 4-positions of the 3-azabicyclo[3.1.0]hexane ring system.

The reaction typically utilizes the protonated form of Ruhemann's purple as the stable azomethine ylide. beilstein-journals.orgnih.gov This ylide reacts with various 3-substituted and 3,3-disubstituted cyclopropenes to yield the corresponding bis-spirocyclic 3-azabicyclo[3.1.0]hexane cycloadducts. beilstein-journals.orgnih.gov The process is characterized by its high diastereofacial selectivity, affording the products in moderate to good yields. beilstein-journals.orgnih.gov

The versatility of this method is demonstrated by its ability to trap even unstable 1,2-disubstituted cyclopropenes under mild conditions. beilstein-journals.orgnih.gov For instance, the reaction of 1,2-diphenylcyclopropene with the azomethine ylide proceeds smoothly to form the corresponding bis-spiro 3-azabicyclo[3.1.0]hexane. beilstein-journals.org Similarly, unsymmetrically 1,2-disubstituted cyclopropenes, such as 1-methyl-2-phenylcyclopropene and 1-phenyl-2-(trimethylsilyl)cyclopropene, have been successfully employed in this cycloaddition to produce cycloadducts in satisfactory yields. nih.gov

Computational studies, specifically using density functional theory (DFT), have provided insights into the reaction mechanism. beilstein-journals.orgresearchgate.net These studies indicate that the cycloaddition is controlled by the interaction between the highest occupied molecular orbital (HOMO) of the cyclopropene and the lowest unoccupied molecular orbital (LUMO) of the ylide. beilstein-journals.orgresearchgate.net The calculated transition-state energies are consistent with the experimentally observed stereoselectivity. beilstein-journals.orgresearchgate.net

Table 1: Examples of Bis-Spirocyclic 3-Azabicyclo[3.1.0]hexane Derivatives Synthesized via 1,3-Dipolar Cycloaddition

Cyclopropene ReactantResulting Bis-Spirocyclic ProductYieldReference
3-Methyl-3-phenylcyclopropene (B8295009)Bis-spiro[3-azabicyclo[3.1.0]hexane] derivativeGood beilstein-journals.org
1,2-DiphenylcyclopropeneBis-spiro 3-azabicyclo[3.1.0]hexane 3b78% beilstein-journals.org
3-Ethyl-substituted cyclopropeneCycloadduct 3c72% beilstein-journals.org
1-Methyl-2-phenylcyclopropeneCycloadduct 5b74% nih.gov
1-Phenyl-2-(trimethylsilyl)cyclopropeneCycloadduct 5c79% nih.gov

This table is for illustrative purposes and synthesizes data from the text.

Stereoisomeric Studies of Substituted 1-Phenyl-3-azabicyclo[3.1.0]hexane Analogues

The stereochemistry of the 3-azabicyclo[3.1.0]hexane ring system is a critical aspect of its molecular architecture, influencing its interaction with biological targets. The bicyclic structure can exist as different stereoisomers, primarily the exo and endo diastereomers, which describe the orientation of substituents relative to the main ring. Furthermore, the presence of chiral centers allows for the existence of enantiomers.

Significant research has been directed towards the stereoselective synthesis of 3-azabicyclo[3.1.0]hexane derivatives. One effective strategy for achieving high diastereoselectivity is through dirhodium(II)-catalyzed cyclopropanation. nih.gov By carefully selecting the catalyst and reaction conditions, it is possible to selectively form either the exo- or endo-3-azabicyclo[3.1.0]hexanes with a high degree of purity and without the need for chromatographic separation. nih.gov This method has proven to be practical for gram-scale synthesis of these valuable pharmaceutical intermediates. nih.gov

In addition to diastereoselective synthesis, enantioselective methods have also been developed to access specific enantiomers of 3-azabicyclo[3.1.0]hexane analogues. Asymmetric 1,3-dipolar cycloaddition reactions of azomethine ylides and cyclopropenes can be catalyzed by chiral copper complexes, such as a Cu(CH₃CN)₄BF₄/Ph-Phosferrox complex. beilstein-journals.orgresearchgate.net This approach allows for the construction of complex 3-azabicyclo[3.1.0]hexane derivatives bearing multiple contiguous stereogenic centers, including all-carbon quaternary centers, as a single isomer with excellent yields and high enantioselectivities. researchgate.net

Another enantioselective route involves a Cp*Ir-catalyzed reductive amination and cyclization of enantiopure cis-cyclopropane dicarbonyls. beilstein-journals.org The synthesis of racemic methyl 2-(bromomethyl)-1-phenylcyclopropanecarboxylate and its separated enantiomers serves as a key step in producing enantiomerically pure 1-phenyl-3-azabicyclo[3.1.0]hexane derivatives. semanticscholar.org These stereoisomeric studies are crucial as the biological activity of these compounds can be highly dependent on their specific three-dimensional structure.

Applications of the 1 Phenyl 3 Azabicyclo 3.1.0 Hexane Scaffold in Organic Synthesis

Utilization as Chiral Building Blocks in Asymmetric Synthesis

The inherent chirality and conformational rigidity of the 1-phenyl-3-azabicyclo[3.1.0]hexane scaffold make it an attractive building block in asymmetric synthesis. lookchem.cn Its well-defined spatial arrangement allows for precise control over the stereochemical outcome of reactions, enabling the synthesis of enantiomerically pure compounds.

The dextrorotatory and levorotatory isomers of 1-phenyl-3-azabicyclo[3.1.0]hexane derivatives have been shown to exhibit differential binding affinities for biological targets such as sigma receptors. semanticscholar.org Specifically, dextrorotatory isomers with a particular configuration at the C-1 carbon, where the phenyl ring is attached, display a higher affinity and selectivity for σ1 receptors compared to their levorotatory counterparts. semanticscholar.org This enantiomeric differentiation underscores the importance of the scaffold's chirality in modulating biological activity and highlights its utility in the design of stereoselective ligands. The synthesis of enantiopure cis-cyclopropane dicarbonyls, which can serve as precursors to chiral 3-azabicyclo[3.1.0]hexanes, has been achieved through Cp*Ir-catalyzed reductive amination/cyclization, further expanding the toolbox for accessing these valuable chiral building blocks. beilstein-journals.org

Role in the Construction of Complex Polycyclic and Heterocyclic Systems

The 3-azabicyclo[3.1.0]hexane core is a key structural feature in a variety of biologically active natural products and pharmaceutical agents. nih.gov Consequently, significant research has been directed towards the development of synthetic methods that utilize this scaffold for the construction of more complex molecular architectures, including polycyclic and heterocyclic systems.

One prominent strategy involves 1,3-dipolar cycloaddition reactions. For instance, the reaction of cyclopropenes with azomethine ylides provides a reliable method for the synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexanes. beilstein-journals.org This approach has been successfully employed using both substituted and unsubstituted cyclopropenes, affording the corresponding cycloadducts in moderate to good yields with high diastereofacial selectivity. beilstein-journals.org Furthermore, a multi-component 1,3-dipolar cycloaddition of ninhydrin (B49086), α-amino acids, and cyclopropenes has been developed to create spirocyclic heterocycles that incorporate both the 3-azabicyclo[3.1.0]hexane and 2H-indene-1,3-dione motifs. bohrium.com

Transition-metal-catalyzed reactions have also proven effective. A palladium-catalyzed asymmetric 5-exo-trig cyclization/cyclopropanation/carbonylation of 1,6-enynes offers a mild and efficient route to chiral 3-azabicyclo[3.1.0]hexanes. researchgate.net This method is compatible with various nucleophiles and results in the formation of two rings and two adjacent quaternary carbon stereocenters with excellent regio- and enantioselectivities. researchgate.net

Strategies for Further Synthetic Functionalization and Derivatization

The synthetic utility of the 1-phenyl-3-azabicyclo[3.1.0]hexane scaffold is significantly enhanced by the ability to introduce a wide range of functional groups and substituents. The nitrogen atom of the azabicyclic system is a common site for derivatization. For example, N-substitution with groups such as propyl or 2-methyl-2-butene (B146552) has been shown to be crucial for interaction with sigma receptors. semanticscholar.org

A general synthetic route to 1-phenyl-3-azabicyclo[3.1.0]hexane derivatives involves the reduction of the corresponding lactam, 1-phenyl-3-azabicyclo[3.1.0]hexan-2-one. semanticscholar.org This lactam can be synthesized from racemic methyl 2-(bromomethyl)-1-phenylcyclopropanecarboxylate through a sequence involving azide (B81097) formation, reduction, and internal cyclization. semanticscholar.org The resulting secondary amine can then be alkylated or acylated to introduce various substituents at the nitrogen atom. semanticscholar.org For example, reaction with 4-bromo-2-methyl-2-butene in the presence of sodium bicarbonate and DMF yields the N-(3-methylbut-2-enyl) derivative. semanticscholar.org

Furthermore, Suzuki-Miyaura and Chan-Evans-Lam coupling reactions of tertiary trifluoroborate salts have been employed for the construction of 1-heteroaryl-3-azabicyclo[3.1.0]hexanes, demonstrating the feasibility of modifying the phenyl group at the 1-position. semanticscholar.org

Contribution to the Synthesis of Conformationally Restricted Analogues

The rigid bicyclic structure of 1-phenyl-3-azabicyclo[3.1.0]hexane makes it an ideal template for the synthesis of conformationally restricted analogues of biologically active molecules. By locking flexible molecules into a more defined three-dimensional shape, it is possible to enhance their binding affinity and selectivity for specific biological targets.

A notable example is the use of the 1-phenyl-3-azabicyclo[3.1.0]hexane scaffold to create conformationally restricted analogues of 3-phenylpiperidines, which are known sigma receptor ligands. semanticscholar.org This conformational restriction was found not to be detrimental to receptor affinity, and in some cases, it led to compounds with very high affinity for σ1 receptors. semanticscholar.org The introduction of N-(aryl or heteroaryl)-3-azabicyclo[3.1.0]hexane derivatives at the P(2) region of 2-cyanopyrrolidine-based compounds has been explored in the development of novel dipeptidyl peptidase-IV (DPP-IV) inhibitors. nih.gov This strategy of inducing conformational rigidity has proven to be a valuable tool in drug discovery. The 3-azabicyclo[3.1.0]hexane framework is also a key intermediate for conformationally restricted γ-aminobutyric acid (GABA) analogues, which are important inhibitory neurotransmitters. acs.org

Q & A

Q. What are the standard synthetic routes for 1-phenyl-3-azabicyclo[3.1.0]hexane hydrochloride, and how is purity optimized?

The compound is synthesized via alkylation of (±)-1-phenyl-3-azabicyclo[3.1.0]hexane with reagents like 4-bromo-2-methyl-2-butene in dry DMF at 80°C, followed by purification via flash column chromatography (CHCl₃/cyclohexane/EtOH, 5:4:1). Salt formation (e.g., oxalic acid dihydrate in diethyl ether) yields the hydrochloride form. Purity optimization involves monitoring reaction time, solvent choice, and recrystallization from methanol/diethyl ether . Purity assessment typically uses HPLC (≥95% by GC) and NMR to confirm structural integrity .

Q. What analytical techniques are critical for characterizing this compound?

Key techniques include:

  • NMR spectroscopy (¹H/¹³C) to confirm bicyclic structure and phenyl substitution .
  • HPLC for purity assessment (≥95%) .
  • Mass spectrometry (ESI-MS or HRMS) to verify molecular ion peaks matching the molecular formula (C₁₁H₁₄ClN) .
  • X-ray crystallography (for single crystals) to resolve stereochemistry and hydrogen-bonding patterns .

Q. What safety protocols are essential during handling?

  • Use PPE (gloves, goggles, lab coat) to avoid inhalation or skin contact.
  • Work in a fume hood to mitigate exposure to volatile reagents (e.g., DMF).
  • Store at room temperature in airtight containers, away from ignition sources .
  • Dispose of waste via approved hazardous chemical protocols .

Advanced Research Questions

Q. How can X-ray crystallography resolve stereochemical ambiguities in derivatives of this compound?

Single-crystal X-ray diffraction (e.g., Bruker APEXII CCD) confirms absolute configuration and ring conformation. For example, the bicyclo[3.1.0]hexane core adopts an envelope conformation, with the N atom at the flap position. Hydrogen bonding between the Cl⁻ anion and NH groups stabilizes the crystal lattice . Parameters like unit cell dimensions (e.g., orthorhombic P212121, a=6.9146 Å, b=7.8048 Å, c=19.448 Å) and refinement metrics (R=0.025) ensure accuracy .

Q. How are receptor binding affinities evaluated for sigma receptor ligands derived from this scaffold?

Derivatives are tested via radioligand displacement assays using [³H]-DTG or [³H]-(+)-pentazocine. Competitive binding curves (Kₐ or Kᵢ values) quantify affinity for σ₁/σ₂ subtypes. Functional assays (e.g., calcium flux in neuronal cells) assess agonist/antagonist activity. Structural modifications (e.g., fluorophenyl substitution) enhance selectivity, guided by molecular docking simulations .

Q. How should researchers address discrepancies in NMR data across studies?

Contradictions may arise from solvent effects, impurities, or tautomerism. Mitigation strategies include:

  • Repeating synthesis under inert conditions (e.g., argon atmosphere).
  • Cross-validating with LC-MS to detect byproducts.
  • Comparing data to crystallographic results (e.g., bond lengths/angles) .

Q. What in vitro models are suitable for evaluating pharmacological activity?

  • Receptor-specific cell lines (e.g., CHO-K1 cells transfected with σ receptors) for binding/functional assays.
  • Blood-brain barrier (BBB) permeability assays using MDCK-MDR1 monolayers.
  • Metabolic stability tests in liver microsomes to assess cytochrome P450 interactions .

Data Contradiction Analysis

Example: Conflicting purity reports (95% vs. ≥98%) may stem from differing analytical methods (GC vs. HPLC) or lot-specific impurities. Researchers should:

Validate purity using orthogonal techniques (e.g., NMR integration, elemental analysis).

Re-crystallize the compound to remove trace solvents or salts .

Methodological Tables

Parameter Typical Value Reference
Synthetic yield60–75%
Purity (HPLC)≥95%
Crystal systemOrthorhombic (P212121)
Receptor binding Kᵢ (σ₁)12–85 nM

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Phenyl-3-azabicyclo[3.1.0]hexane hydrochloride
Reactant of Route 2
1-Phenyl-3-azabicyclo[3.1.0]hexane hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.